n-Allyl-2-((3-ethylphenyl)amino)propanamide
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Overview
Description
n-Allyl-2-((3-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol This compound is characterized by the presence of an allyl group, an ethyl-substituted phenyl ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((3-ethylphenyl)amino)propanamide can be achieved through palladium-catalyzed asymmetric allylic alkylation (AAA) reactions involving 2-aza-π-allyl palladium intermediates . The 2-aza-π-allyl complex is generated via a novel mode of activation of N-allyl imines. The reaction involves C(sp3)–H activation of N-allyl imines and subsequent nucleophilic attack by glycinates, delivering vicinal diamino derivatives as the sole regioisomers with high levels of diastereo- and enantio-control in the presence of the chiral, bidentate (S,S)-Cy-DIOP ligand .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-((3-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, glycinates, and various nucleophiles. The reactions are typically carried out under mild conditions with high levels of diastereo- and enantio-control .
Major Products Formed
The major products formed from the reactions of this compound include vicinal diamino derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Allyl-2-((3-ethylphenyl)amino)propanamide has several scientific research applications, including:
Medicine: The compound may be explored for its potential therapeutic properties and as a building block for drug development.
Industry: It can be used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of n-Allyl-2-((3-ethylphenyl)amino)propanamide involves the formation of 2-aza-π-allyl palladium intermediates through C(sp3)–H activation of N-allyl imines. The subsequent nucleophilic attack by glycinates leads to the formation of vicinal diamino derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its role in asymmetric allylic alkylation reactions.
Comparison with Similar Compounds
Similar Compounds
N-Allyl-2-bromo- and N-allyl-2-chloropyridinium halides: These compounds react with malonodinitrile and thiazolyl derivatives of acetonitrile to provide nucleophilic substitution products.
Propanamide: A simpler compound with the formula C3H7NO, used in various chemical reactions.
Uniqueness
n-Allyl-2-((3-ethylphenyl)amino)propanamide is unique due to its specific structure, which allows for high levels of diastereo- and enantio-control in asymmetric allylic alkylation reactions. This makes it a valuable compound in the synthesis of enantioenriched products and other functionalized derivatives .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(3-ethylanilino)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H20N2O/c1-4-9-15-14(17)11(3)16-13-8-6-7-12(5-2)10-13/h4,6-8,10-11,16H,1,5,9H2,2-3H3,(H,15,17) |
InChI Key |
LZLKWONHGPWXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)C(=O)NCC=C |
Origin of Product |
United States |
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